molecular formula C19H18N2O3 B11337479 3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide

3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B11337479
M. Wt: 322.4 g/mol
InChI Key: VTSLAZHGRLGAHX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the condensation of 3-ethoxybenzoic acid with 8-methoxyquinoline-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of bacterial growth or the inhibition of cancer cell proliferation . The compound may also interact with cellular receptors, modulating various signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide can be compared with other benzamide derivatives such as:

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

3-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H18N2O3/c1-3-24-14-7-4-6-13(12-14)19(22)21-16-9-10-17(23-2)18-15(16)8-5-11-20-18/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

VTSLAZHGRLGAHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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